N-(2,3-dihydro-1H-inden-1-yl)-2-(methylsulfanyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1H-inden-1-yl)-2-(methylsulfanyl)pyridine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes an indenyl group, a pyridine ring, and a methylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-2-(methylsulfanyl)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the indenyl group and the pyridine ring[_{{{CITATION{{{2{N- (2,3-Dihydro-1H-inden-1-yl)-2- (2,4-dioxo-8-oxa-1,3-diazaspiro [45 ](https://wwwchemspidercom/Chemical-Structure35299457html){{{CITATION{{{1{Synthesis of indole derivatives as prevalent moieties present in ...](https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra05972f)[{{{CITATION{{{_2{N- (2,3-Dihydro-1H-inden-1-yl)-2- (2,4-dioxo-8-oxa-1,3-diazaspiro 4.5 ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Continuous flow reactors and automated systems are often employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions: N-(2,3-dihydro-1H-inden-1-yl)-2-(methylsulfanyl)pyridine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{N- (2,3-Dihydro-1H-inden-1-yl)-2- (2,4-dioxo-8-oxa-1,3-diazaspiro 4.5 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(2,3-dihydro-1H-inden-1-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products. Its versatility and reactivity make it a valuable asset in various manufacturing processes.
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1H-inden-1-yl)-2-(methylsulfanyl)pyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2,3-dihydro-1H-inden-1-yl)benzamide: This compound shares a similar indenyl group but lacks the pyridine and methylsulfanyl moieties.
N-(2,3-dihydro-1H-inden-1-yl)acetamide: Another related compound with a simpler structure, lacking the pyridine ring and methylsulfanyl group.
Uniqueness: N-(2,3-dihydro-1H-inden-1-yl)-2-(methylsulfanyl)pyridine-3-carboxamide stands out due to its combination of the indenyl group, pyridine ring, and methylsulfanyl moiety, which provides unique chemical and biological properties not found in its simpler analogs.
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-2-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-20-16-13(7-4-10-17-16)15(19)18-14-9-8-11-5-2-3-6-12(11)14/h2-7,10,14H,8-9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWVGBAZUQORJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2CCC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.